molecular formula C14H12N2O2S B2475685 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-62-5

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B2475685
CAS RN: 562792-62-5
M. Wt: 272.32
InChI Key: VTXQLVJKHKENCB-UHFFFAOYSA-N
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Description

“6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is an imidazothiazole derivative .


Synthesis Analysis

Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring linked to a thiazole ring, forming a polycyclic aromatic compound . The presence of an ethoxyphenyl group attached to the imidazole ring further characterizes this compound .

Scientific Research Applications

  • Electrophilic Substitution Studies Research on imidazo[2,1-b]thiazoles, including derivatives with substituents at position 6, has focused on electrophilic substitution at position 5. These studies reveal insights into the chemical behavior of such compounds under different conditions, which is crucial for understanding their potential applications (O'daly et al., 1991).

  • Crystal Structure Analysis The crystal structure of similar imidazo[2,1-b][1,3,4]thiadiazole derivatives has been analyzed. Understanding the crystal structure is essential for applications in materials science and pharmaceuticals (Banu et al., 2010).

  • Synthesis and Biological Evaluation The synthesis of new derivatives of imidazo[2,1-b][1,3,4]thiadiazole and their biological evaluation, particularly against infectious diseases like tuberculosis, has been a significant area of research. Such studies are vital for developing new therapeutic agents (Ramprasad et al., 2015).

  • Quantum Chemical and Hirshfeld Surface Analysis Quantum chemical and Hirshfeld surface analysis of substituted imidazo-thiadiazole-5-carbaldehyde derivatives provides insights into the molecular interactions and properties of these compounds, important for various scientific applications (Sowmya et al., 2018).

  • Antioxidant Studies The antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have been examined. Such properties are crucial in the development of new drugs and materials with potential health benefits (Nikhila et al., 2020).

  • Potential Insect Control Agents Imidazo[2,1-b]thiazole derivatives have been explored as potential insect control agents, highlighting their utility in agricultural and pest control applications (Andreani et al., 1989).

  • Modulation of Human T Cell Receptors Research has shown that imidazo[2,1-b]thiazoles can modulate the expression of human T trypsinized lymphocytes by the CD2 receptor. This finding is significant for immunological studies and potential therapeutic applications (Harraga et al., 1994).

  • Antitubercular and Antifungal Activities The synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anti-tubercular and anti-fungal activities indicate their potential in addressing infectious diseases (Syed et al., 2018).

  • Cytotoxicity Against Cancer Cells The synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and their evaluation for cytotoxic effects on cancer cells is another crucial area of application, highlighting the potential of these compounds in cancer research (Meriç et al., 2008).

  • Antileukemic Activity and Molecular Docking Studies on the antileukemic activity and molecular docking of imidazo[2,1-b][1,3,4]thiadiazole derivatives provide insights into their potential use in cancer therapy (Choodamani et al., 2020).

properties

IUPAC Name

6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-11-5-3-10(4-6-11)13-12(9-17)16-7-8-19-14(16)15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXQLVJKHKENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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